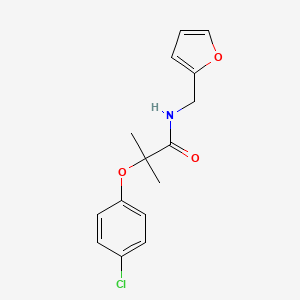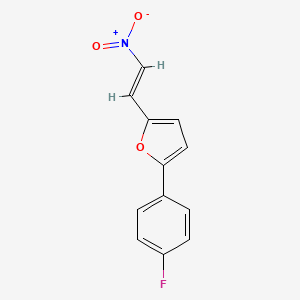
1-(3,5-dimethoxybenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzoyl)azepane, also known as DBOA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)azepane is not fully understood. However, it is believed to act on various neurotransmitters and receptors in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has been shown to modulate the activity of these systems, leading to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and GABA, in the brain. Additionally, it has been shown to decrease the levels of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. Moreover, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,5-dimethoxybenzoyl)azepane in lab experiments include its high yield of synthesis, high purity, and well-established pharmacological profile. It has been extensively studied and has been shown to exhibit various pharmacological effects, making it a useful tool compound for studying the role of various neurotransmitters and receptors in the brain. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(3,5-dimethoxybenzoyl)azepane. One direction is to further investigate its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in drug discovery, particularly in the development of new drugs that target the GABAergic, serotonergic, and dopaminergic systems. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethoxybenzoyl)azepane involves the reaction of 3,5-dimethoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzoyl)azepane has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been used as a tool compound to study the role of various neurotransmitters and receptors in the brain.
Propriétés
IUPAC Name |
azepan-1-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-12(10-14(11-13)19-2)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXNMUJPDOIWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)



![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)

![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)